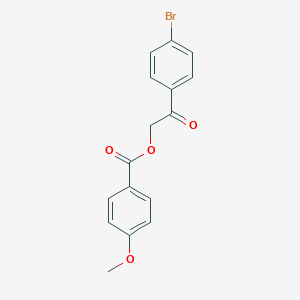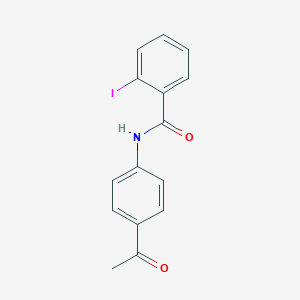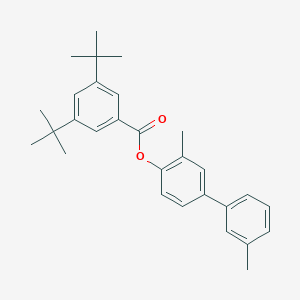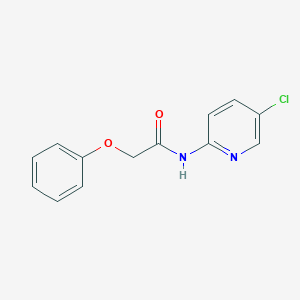
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
説明
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, commonly known as DABCO-TSO, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
科学的研究の応用
Molecular Structure Analysis : The structures of various derivatives, including 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, have been analyzed, providing insights into their molecular interactions and hydrogen bonding patterns (da Silva et al., 2005).
Catalysis and Synthesis : It has been used as a substrate in the synthesis of various organic compounds. For example, L-Proline based ionic liquid has been used as a catalyst for its synthesis under ultrasonic irradiation, highlighting its relevance in green chemistry applications (Patil, Satkar, & More, 2020).
Aggregation-Induced Emission : This compound, with different substituents, shows aggregation-induced emission (AIE) properties, making it a potential candidate for developing luminescent materials and fluorescent probes (Mendigalieva et al., 2022).
Supramolecular Structures : Its derivatives have been studied for their supramolecular structures, revealing how different substituents affect the molecular geometry and intermolecular interactions (Rezende et al., 2005).
Fluorescent Sensing : A derivative of this compound has been developed as a highly sensitive fluorescent receptor for Al3+, demonstrating potential in environmental monitoring and analysis (Upadhyay & Kumar, 2010).
Pharmaceutical Applications : It has been used in the synthesis of a variety of pharmaceutically interesting compounds, suggesting its utility in drug development (Brahmachari & Nayek, 2017).
特性
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-20(6-2)13-9-7-12(8-10-13)11-14-15(21)18(3)17(23)19(4)16(14)22/h7-11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKWSELBRJSEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dodecanoyl-2,4-dimethylanilino)carbonyl]benzoic acid](/img/structure/B386458.png)



![2-(3-methylphenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B386465.png)


![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B386470.png)
![2-(allylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B386471.png)


![4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B386477.png)
![2-(5-Methyl-1,3-benzoxazol-2-yl)-5-[(3-phenyl-2-propenylidene)amino]phenol](/img/structure/B386479.png)
![3-[(4-Carboxybutanoyl)amino]benzoic acid](/img/structure/B386481.png)